molecular formula C7-H14-N2-O4-S B166929 Butoxycarboxim CAS No. 34681-23-7

Butoxycarboxim

Cat. No.: B166929
CAS No.: 34681-23-7
M. Wt: 222.26 g/mol
InChI Key: CTJBHIROCMPUKL-UITAMQMPSA-N
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Description

Butoxycarboxim is a carbamate insecticide known for its effectiveness in controlling sucking insects such as aphids, thrips, and spider mites. It is highly soluble in water and non-volatile, making it moderately persistent in soils. The compound is systemic with contact and stomach action, meaning it can be absorbed by plants and act on insects that feed on them .

Mechanism of Action

Target of Action

Butoxycarboxim, also known as Butoxycarboxime, is a carbamate pesticide . The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE disrupts the normal functioning of the cholinergic nervous system . The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of the postsynaptic membrane, resulting in symptoms of neurotoxicity .

Pharmacokinetics

This compound is highly soluble in water and non-volatile . It can be moderately persistent in soils . Its persistence in water will depend on local conditions . Based on its physico-chemical properties, there is potential for this compound to leach into groundwater .

Result of Action

The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of neurotoxicity . This makes it effective against a variety of pests, including aphids, thrips, and spider mites .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Its solubility and non-volatility allow it to be used in a variety of environments . Its potential to leach into groundwater is a concern, particularly in areas with high rainfall . It is also moderately toxic to non-target species, including mammals if ingested , and precautions must be taken to avoid exposure to foraging bees or parasitic wasps .

Biochemical Analysis

Biochemical Properties

Butoxycarboxim is known to interact with acetylcholinesterase (AChE), an important enzyme in the nervous system . It acts as an AChE inhibitor , interfering with the enzyme’s ability to break down acetylcholine into choline and acetic acid . This interaction is crucial to its function as an insecticide .

Cellular Effects

This compound’s primary cellular effect is the inhibition of AChE, which can lead to a buildup of acetylcholine in the synapses . This can cause overstimulation of the nervous system, leading to symptoms such as muscle weakness, dizziness, sweating, and slight body discomfort .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, differentiating it from the action of organophosphates .

Temporal Effects in Laboratory Settings

This compound is moderately persistent in soils . Its persistence in water will depend on local conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . While specific threshold effects, toxic effects, or adverse effects at high doses have not been detailed in the literature, it is known that carbamate pesticides like this compound can be moderately toxic to mammals if ingested .

Metabolic Pathways

It is known that carbamates, including this compound, are more rapidly metabolized than organophosphates

Transport and Distribution

This compound is highly soluble in water and non-volatile . Based on its physico-chemical properties, there is potential for it to leach into groundwater

Subcellular Localization

Given its role as an AChE inhibitor, it is likely to be found in locations where AChE is present, such as nerve synapses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butoxycarboxim involves the reaction of 3-methylsulfonyl-2-butanone with methyl isocyanate to form the oxime derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The final product is often formulated with other compounds to enhance its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Butoxycarboxim undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butoxycarboxim has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of carbamate insecticides.

    Biology: Investigated for its effects on insect physiology and biochemistry.

    Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.

    Industry: Utilized in agricultural practices to protect crops from pests

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to be highly effective against a range of sucking insects while being moderately toxic to mammals. Its systemic action and moderate persistence in the environment make it a valuable tool in integrated pest management .

Properties

IUPAC Name

[(E)-3-methylsulfonylbutan-2-ylideneamino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBHIROCMPUKL-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/OC(=O)NC)/C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Butoxycarboxim
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Solubility

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C
Record name BUTOXYCARBOXIM
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Density

1.21 g/cu cm @ 20 °C
Record name BUTOXYCARBOXIM
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystal

CAS No.

34681-23-7
Record name Butoxycarboxim
Source European Chemicals Agency (ECHA)
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Record name BUTOXYCARBOXIM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-89 °C /Technical/
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Butoxycarboxim?

A1: this compound, like other carbamate insecticides, acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] By inhibiting AChE, this compound disrupts the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine in the synapse and continuous nerve stimulation. This ultimately results in paralysis and death in target organisms like mites.

Q2: Are there any known resistance mechanisms to this compound in mites?

A3: While the provided abstracts don't mention specific resistance mechanisms for this compound, resistance to carbamate insecticides often arises from mutations in the AChE gene. [] These mutations can reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.

Q3: How is this compound typically formulated for agricultural use?

A4: While the provided abstracts don't delve into specific formulation details, one study mentions a this compound-containing composition for preventing tomato bacterial wilt. [] This composition includes ingredients like xanthommatin, glycerol, and synergists like dialkyldiphenylamine and manganese sulfate. This suggests that this compound can be incorporated into various formulations, potentially alongside other active ingredients and adjuvants, to enhance its efficacy and stability.

Q4: Are there any analytical methods for detecting and quantifying this compound residues?

A5: Yes, research indicates that this compound can be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem detection methods like photodiode array and fluorescence detectors. [] This technique allows for sensitive and specific quantification of this compound residues in various matrices, including water samples.

Q5: What are the potential environmental impacts of using this compound?

A6: While the provided abstracts don't specifically address the environmental impact of this compound, it's important to note that carbamate insecticides can potentially affect non-target organisms. [] Further research is needed to assess the ecotoxicological effects of this compound, its persistence in the environment, and potential risks to beneficial insects, aquatic life, and other non-target species.

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